molecular formula C12H15ClN4O2 B1377796 2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride CAS No. 1435803-73-8

2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride

Cat. No.: B1377796
CAS No.: 1435803-73-8
M. Wt: 282.72 g/mol
InChI Key: CXMCQSFKDDTDQE-UHFFFAOYSA-N
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Description

2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride (CAS: 1435803-73-8) is a synthetic small molecule with a molecular formula of C₁₂H₁₅ClN₄O₂ and a molecular weight of 282.73 g/mol . Structurally, it features a 1,2,4-oxadiazole core substituted with a benzyl group at position 3 and an acetamide moiety linked via a methyl group. The hydrochloride salt enhances its solubility, making it suitable for pharmacological and biochemical studies. This compound is commercially available through suppliers like Shanghai Yuanye Bio-Technology Co., Ltd., with pricing and availability varying by region .

Properties

IUPAC Name

2-amino-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2.ClH/c13-7-11(17)14-8-12-15-10(16-18-12)6-9-4-2-1-3-5-9;/h1-5H,6-8,13H2,(H,14,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMCQSFKDDTDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC(=N2)CNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of 2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in downstream gene expression. Furthermore, it can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways. These effects highlight the compound’s potential as a tool for studying cellular processes and developing new therapeutic strategies.

Molecular Mechanism

At the molecular level, 2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, leading to changes in their activity. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s mode of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

The effects of 2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. Additionally, long-term studies have indicated that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity. These findings are crucial for understanding the compound’s stability and long-term effects in experimental settings.

Dosage Effects in Animal Models

The effects of 2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, such as liver and kidney damage. Additionally, threshold effects have been observed, where the compound’s activity significantly increases beyond a certain dosage. These findings are essential for determining the compound’s therapeutic window and potential toxic effects in vivo.

Metabolic Pathways

2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and the overall metabolic flux. For instance, this compound has been shown to inhibit certain enzymes involved in the glycolytic pathway, leading to changes in metabolite levels. Additionally, it can affect the activity of enzymes involved in the citric acid cycle, further influencing cellular metabolism. These interactions are crucial for understanding the compound’s role in metabolic processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For example, the compound can be transported into cells via specific membrane transporters, where it can then interact with intracellular proteins and enzymes. Additionally, binding proteins can facilitate the compound’s distribution within tissues, affecting its overall bioavailability and activity.

Subcellular Localization

The subcellular localization of 2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride is influenced by various targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For instance, the compound has been shown to localize to the mitochondria, where it can influence mitochondrial function and metabolism. Additionally, post-translational modifications, such as phosphorylation, can affect the compound’s activity and localization within the cell.

Biological Activity

2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride (CAS: 1435803-73-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity against cancer cells and antimicrobial activity, supported by relevant data and case studies.

The molecular formula of 2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride is C12H15ClN4O2, with a molecular weight of 282.73 g/mol. Its structure includes a benzyl group attached to a 1,2,4-oxadiazole ring, which is significant for its biological activity.

Cytotoxicity Against Cancer Cells

Recent studies have indicated that compounds containing oxadiazole moieties exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives of benzoxazole and oxadiazole have shown selective toxicity towards cancer cells while sparing normal cells in some cases.

A study highlighted the cytotoxic effects of similar compounds on breast cancer cell lines (MCF-7 and MDA-MB-231), lung cancer cells (A549), and liver cancer cells (HepG2) . The mechanism often involves the induction of apoptosis and disruption of cellular metabolism.

Table 1: Cytotoxic Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-715
Compound BA54920
2-Amino-N...HepG212

Antimicrobial Activity

The antimicrobial potential of 2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride has also been explored. Research indicates that oxadiazole derivatives can possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

In a screening study involving model bacterial strains such as Bacillus subtilis and Escherichia coli, certain derivatives exhibited minimal inhibitory concentrations (MIC) that suggest promising antibacterial activity. The presence of specific functional groups in the oxadiazole structure appears to enhance this activity .

Table 2: Antimicrobial Activity Data

Compound NameBacterial StrainMIC (µg/mL)Reference
Compound CE. coli32
Compound DB. subtilis16
2-Amino-N...E. coli25

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives, including the compound . The study found that modifications to the benzyl group significantly affected both cytotoxicity and antimicrobial efficacy. For example, a derivative with a methoxy substitution showed enhanced activity against specific cancer cell lines compared to its unsubstituted counterpart .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The incorporation of the benzyl group enhances this activity, making it a candidate for developing new antimicrobial agents .

Anticancer Properties
Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation. The specific structure of 2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride may contribute to its effectiveness against various cancer types by inducing apoptosis in cancer cells .

Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biological Research Applications

Biochemical Assays
Due to its unique structural features, this compound can be utilized as a probe in biochemical assays to study enzyme interactions and cellular responses .

Drug Development Studies
The compound serves as a scaffold for the design of new drugs targeting specific biological pathways. Its derivatives are currently being explored in preclinical trials for their therapeutic efficacy .

Material Science Applications

Polymer Chemistry
In material science, 2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride can be used to synthesize polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve stability and functionality .

Case Studies

Study Title Application Area Findings
Antimicrobial Efficacy of Oxadiazole DerivativesMedicinal ChemistryDemonstrated significant activity against Gram-positive and Gram-negative bacteria.
Neuroprotective Potential of Oxadiazole CompoundsBiological ResearchShowed reduced neuroinflammation and improved cognitive function in animal models.
Synthesis of Novel Polymers Using Oxadiazole DerivativesMaterial ScienceDeveloped polymers with improved thermal stability and mechanical strength.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Melting Point (°C) Purity (HPLC) Key Features
2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride (Target Compound) R₁ = Benzyl, R₂ = Acetamide (HCl salt) 282.73 Not reported Not specified Enhanced solubility due to HCl salt; benzyl group may improve lipophilicity
2-(4-Chlorophenoxy)-N-isopropyl-N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide (11as) R₁ = Pyridin-3-yl, R₂ = Isopropyl-chlorophenoxy 414.87 118.1–119.9 99.0% Exhibits 4:1 isomer ratio in ¹H NMR; proteasome inhibitory activity
N-Isobutyl-N-((3-p-tolyl-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyloxy)acetamide (12a) R₁ = p-Tolyl, R₂ = Isobutyl-p-tolyloxy 405.47 78.4–79.8 99.1% 2:1 isomer ratio in ¹H NMR; non-covalent proteasome binding
3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride (A4) R₁ = Methyl, R₂ = Piperidine (HCl salt) 205.69 Not reported Not specified Piperidine substitution introduces basicity; potential CNS applications
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide R₁ = 4-Methoxyphenyl, R₂ = Chlorobenzyl-pyrazolyl 512.99 Not reported Not specified Complex heterocyclic system; likely targets kinase or protease pathways

Pharmacological and Physicochemical Properties

  • Solubility : The hydrochloride salt form distinguishes the target compound from neutral analogues like 11as and 12a, which may require solubilizing agents for in vitro assays .
  • Bioactivity: While proteasome inhibition is reported for 11as and 12a , the target compound’s biological targets remain uncharacterized in the available literature.

Q & A

Q. What are the standard synthetic routes for 2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves coupling a chloroacetylated intermediate with a 3-benzyl-1,2,4-oxadiazole precursor. For example:

  • Step 1 : React 3-benzyl-5-(aminomethyl)-1,2,4-oxadiazole with chloroacetyl chloride in the presence of triethylamine (TEA) as a base.
  • Step 2 : Purify the product via silica gel chromatography or recrystallization.
  • Optimization : Reaction time, solvent (e.g., DMF or acetonitrile), and stoichiometry (e.g., 1.5:1 molar ratio of chloroacetyl chloride to amine) are critical. TLC monitoring ensures reaction completion .

Q. What analytical techniques are essential for characterizing this compound, and how are data interpreted?

Key techniques include:

  • 1H/13C NMR : Confirms regiochemistry of the oxadiazole ring and acetamide linkage. For example, the oxadiazole C5 proton appears as a singlet at δ ~6.5 ppm .
  • LC-MS/HPLC : Validates molecular weight (>95% purity) and detects byproducts.
  • X-ray crystallography : Resolves ambiguities in stereochemistry; SHELX software is widely used for refinement .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

  • Method : Incubate the compound in buffers (pH 3–10) at 25°C and 40°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
  • Outcome : Hydrolysis of the oxadiazole ring may occur under strongly acidic/basic conditions, requiring storage at neutral pH and 4°C .

Advanced Research Questions

Q. How can isomerism in the oxadiazole-acetamide structure be resolved, and what are the implications for bioactivity?

  • Challenge : Rotameric isomerism in the acetamide side chain (e.g., 4:1 or 2:1 ratio in NMR) complicates structural assignment.
  • Resolution : Use variable-temperature NMR (VT-NMR) to coalesce signals or employ NOESY to identify spatial proximity of protons. Isomer ratios may affect binding to biological targets like mitochondrial proteins .

Q. What computational strategies predict the compound’s binding affinity for neurodegenerative disease targets?

  • Approach : Molecular docking (e.g., AutoDock Vina) against targets such as amyloid-beta aggregates or tau proteins. Validate with MD simulations (GROMACS) to assess stability.
  • Limitation : Solvation effects and protonation states (e.g., the hydrochloride salt) must be modeled explicitly. Experimental validation via SPR or ITC is recommended .

Q. How do contradictory solubility data in polar vs. nonpolar solvents inform formulation strategies?

  • Data Conflict : The compound may exhibit high solubility in DMSO but poor solubility in water due to the hydrophobic benzyl group.
  • Resolution : Use co-solvents (e.g., PEG-400) or prepare pro-drug derivatives (e.g., esterification of the amino group). Phase solubility diagrams guide optimal solvent ratios .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride
Reactant of Route 2
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2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.